4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline
Description
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines. . The structure of 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline consists of a quinoxaline core fused with a tetrazole ring and a 4-methylphenyl group attached to the tetrazole ring.
Properties
IUPAC Name |
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5/c1-10-6-8-11(9-7-10)14-15-17-18-19-20(15)13-5-3-2-4-12(13)16-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICLPMMPIVWXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of a quinoxaline derivative with a tetrazole precursor. One common method is the cyclization of 4-(4-methylphenyl)quinoxaline-2,3-diamine with sodium azide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the quinoxaline core is substituted by different nucleophiles.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoloquinoxalines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and various nucleophiles like amines or thiols.
Cycloaddition: Copper catalysts and alkynes are typically used in CuAAC reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Triazoloquinoxalines: Formed through cycloaddition reactions.
Substituted Quinoxalines: Resulting from nucleophilic substitution reactions.
Oxidized/Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.
Scientific Research Applications
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent. It exhibits inhibitory effects against various tumor cell lines and bacterial strains.
Organic Synthesis: The compound serves as a precursor for the synthesis of other nitrogen-enriched quinoxaline-based structures, expanding the library of quinoxaline derivatives.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
1,2,3-Triazoloquinoxalines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms in the triazole ring.
Imidazoquinoxalines: These derivatives have an imidazole ring fused to the quinoxaline core, offering different chemical and biological properties.
Pyrazoloquinoxalines: Compounds with a pyrazole ring fused to the quinoxaline core, exhibiting unique reactivity and applications.
The uniqueness of 4-(4-methylphenyl)tetrazolo[1,5-a]quinoxaline lies in its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
